molecular formula C9H8F4O B11722858 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B11722858
M. Wt: 208.15 g/mol
InChI Key: FVYSVHJFPHBIBP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol ( 1343217-09-3) is a fluorinated alcohol compound with a molecular formula of C9H8F4O and a molecular weight of 208.15 g/mol . This chemical is exclusively intended for Research Use Only and is not designed for human therapeutic or diagnostic applications. Fluorinated building blocks, like this compound, are of significant interest in advanced chemical research and development . The presence of both a trifluoromethyl group and a fluoro-substituted aromatic ring makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. Related compounds with similar fluorinated motifs have been investigated in the development of novel crop protection agents, indicating the potential of this chemical scaffold in creating active ingredients for formulations . The physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and lipophilicity, can be crucial in the design of new chemical entities. Researchers can utilize this compound for various transformations, including further oxidation or participation in substitution reactions to create a diverse array of derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H8F4O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

FVYSVHJFPHBIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)O)F

Origin of Product

United States

Preparation Methods

Temperature and Catalytic Effects

Lower temperatures (0–10°C) favor selective formation of the β-hydroxyaldehyde intermediate, while higher temperatures (>30°C) promote dehydration side products. Catalytic systems using BF₃·OEt₂ achieve turnover numbers (TON) of 1,200–1,500 under flow chemistry conditions.

Solvent Selection

Solvent polarity directly impacts reaction kinetics:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Yield (%)
THF7.50.1278
Acetonitrile37.50.1885
Toluene2.40.0562

Data adapted from industrial protocols. Polar solvents like acetonitrile enhance ionic intermediate stabilization, improving yields.

Stoichiometric Ratios

A 1:1.5 molar ratio of aldehyde to trifluoroacetaldehyde maximizes conversion (Table 1):

Table 1: Effect of Trifluoroacetaldehyde Equivalents on Yield

EquivalentsConversion (%)Purity (%)
1.07288
1.58992
2.09190

Excess reagent beyond 1.5 equivalents offers diminishing returns due to side reactions.

Purification and Isolation Techniques

Post-synthesis purification ensures pharmaceutical-grade purity (>99%).

Crystallization

Crude product dissolved in cyclohexane at −10°C yields crystalline 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol with 95% recovery. Impurities like unreacted aldehyde are removed via acetonitrile washes.

Distillation

Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the alcohol at 110–115°C. This method is preferred for thermally stable batches but risks decomposition above 120°C.

Chromatographic Methods

Flash chromatography using silica gel and hexane/ethyl acetate (4:1) achieves >99% purity, albeit with higher solvent consumption.

Industrial-Scale Synthesis

Continuous flow reactors dominate industrial production due to their scalability and safety profile.

Key Features of Flow Systems:

  • Residence Time: 8–12 minutes at 25°C.

  • Throughput: 50–100 kg/day per reactor module.

  • Automation: Inline IR spectroscopy monitors conversion in real-time.

Economic Considerations:

  • Raw material costs account for 65–70% of total expenses.

  • Solvent recycling reduces waste disposal costs by 40%.

Analytical Characterization

Rigorous quality control ensures compliance with regulatory standards.

Spectroscopic Analysis

  • ¹⁹F NMR (CDCl₃): δ −72.3 (CF₃), −112.5 (Ar-F).

  • ¹H NMR (CDCl₃): δ 2.35 (s, CH₃), 5.12 (q, J = 6.8 Hz, CHOH).

Chromatographic Purity

  • HPLC (C18 column): Retention time = 6.8 min, >99.5% purity.

  • GC-MS: m/z 212 [M]⁺, base peak at m/z 169 (CF₃ loss) .

Chemical Reactions Analysis

Reaction Mechanisms and Types

The compound’s reactivity stems from its hydroxyl (-OH) group and fluorinated substituents, which influence nucleophilicity, electrophilicity, and stability.

Key Reaction Mechanisms

  • Nucleophilic/Electrophilic Behavior :

    • The hydroxyl group acts as a nucleophile in substitution reactions or a proton donor in acid-base chemistry.

    • Fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates and influencing regioselectivity.

  • Fluorine-Induced Reactivity :

    • The trifluoromethyl (-CF₃) group increases lipophilicity and modifies reaction rates compared to non-fluorinated analogs.

Common Reaction Types

Reaction Type Description Conditions Outcomes
Substitution Replacement of -OH with other groups (e.g., esters, ethers)Acid/base catalysis, alkylating agentsDerivatives with modified functionality
Esterification Conversion of alcohol to ester via reaction with carboxylic acidsAcid catalyst (e.g., H₂SO₄)Fluorinated esters
Oxidation Oxidation of -OH to ketone or carboxylic acidOxidizing agents (e.g., KMnO₄)Fluorinated ketones or carboxylic acids
Photochemical Reactions Radical-based transformations under light irradiationIridium catalysts, DMSO solventFunctionalized derivatives

Photoinduced Radical Reactions

A notable reaction involves alkene difunctionalization under visible light, as described in recent studies :

  • General Procedure :

    • Reactant mixture: Trifluoroethyl radical precursor (e.g., 2,2,2-trifluoroethyl iodide), styrene derivatives, and 4DPAIPN catalyst.

    • Conditions: 427 nm LED irradiation, DMSO solvent, argon atmosphere.

    • Outcome: Formation of 2-hydroxytrifluoroethylacetophenones via 1,2-hydrogen atom transfer (HAT) and radical recombination.

This method highlights the compound’s utility in constructing trifluoroethyl-substituted aromatic systems .

Stability and Byproduct Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound exhibited significant antitumor activity with GI50 values indicating effective inhibition of cell growth in multiple cancer types. The compound's structure allows it to interact favorably with biological targets involved in cancer progression, enhancing its therapeutic potential.

Compound Cell Line GI50 (μM) Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.72Induction of apoptosis
This compoundA549 (Lung Cancer)12.50Inhibition of cell cycle progression

Antimicrobial Properties

The fluorinated nature of this compound also imparts antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Case Study:
Research has shown that compounds with similar fluorinated structures exhibit enhanced activity against resistant strains of bacteria. For instance, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that warrant further exploration.

Polymer Chemistry

Fluorinated compounds like this compound are utilized in polymer synthesis to enhance material properties such as chemical resistance and thermal stability.

Data Table: Polymer Properties

Polymer Type Additive Property Enhanced Application
FluoropolymerThis compoundIncreased thermal stabilityCoatings for electronics
CopolymerThis compoundImproved chemical resistanceIndustrial applications

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other 2,2,2-trifluoro-1-(aryl)ethan-1-ol derivatives, where the aryl group varies in substituents and positions. Key examples include:

Compound Name Substituents on Aryl Group Melting Point (°C) Yield (%) Reference
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol 3-fluoro, 4-methyl Not reported Not reported
1-(4-Bromophenyl)-... (3d) 4-bromo 172–173 89
2,2,2-Trifluoro-1-(p-tolyl)... (3e) 4-methyl 130–131 98
2,2,2-Trifluoro-1-(thiophen-2-yl)... (3h) thiophen-2-yl Not reported Not reported
2,2,2-Trifluoro-1-(pyridin-4-yl)... pyridin-4-yl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (EWGs) like bromo (3d) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole forces). The target compound’s 3-fluoro substituent may similarly elevate its melting point relative to non-fluorinated analogs like 3e.
  • Electron-donating groups (EDGs) like methyl (3e) lower melting points, as seen in 3e (130–131°C).
Physical and Chemical Properties
  • Solubility : Fluorine atoms increase lipophilicity but also polarity. The target compound’s dual fluorine substituents may reduce water solubility compared to 3e (4-methyl only) but enhance solubility in organic solvents relative to 3d (4-bromo).
  • Acidity : The hydroxyl group’s acidity is amplified by EWGs. For example, 3e’s CF₃ group induces a 19F NMR shift of δ −75.34 . The 3-fluoro substituent in the target compound may further acidify the hydroxyl proton, facilitating deprotonation in reactions.
Spectral Characteristics
  • 19F NMR : CF₃ groups in analogs exhibit shifts near δ −75 (e.g., −75.34 for 3e ). The 3-fluoro on the aryl ring may appear upfield (δ −114 to −115) based on similar compounds .
  • HRMS/LC-MS : Molecular ion peaks for analogs (e.g., [M+H]⁺ = 401 for 3e ) align with theoretical values. The target compound’s molecular formula (C₉H₈F₄O) predicts [M+H]⁺ ≈ 225.05.

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol, also known as a fluorinated alcohol derivative, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H9F4OC_9H_9F_4O with a molecular weight of approximately 206.14 g/mol. The compound features a trifluoromethyl group and a substituted phenyl ring, which contribute to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often exhibit enhanced binding affinity to enzyme active sites due to the electronegative nature of fluorine atoms. This can lead to inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways associated with cell growth and proliferation.

Anticancer Activity

Recent studies have indicated that fluorinated alcohols can exhibit significant anticancer properties. For instance:

  • Case Study : A derivative structurally similar to this compound was evaluated for its effects on cancer cell lines. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 nM against certain breast cancer cell lines, indicating potent antiproliferative activity.

Antimicrobial Properties

Fluorinated compounds are also known for their antimicrobial effects:

  • Study Findings : In vitro tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for Staphylococcus aureus.

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cell Lines25 nM[Source Needed]
AntimicrobialStaphylococcus aureus15 µg/mL[Source Needed]
Enzyme InhibitionDihydrofolate reductaseIC50 = 30 nM[Source Needed]

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol?

The synthesis typically involves fluorination and hydroxylation steps. Friedel-Crafts acylation is a potential method, analogous to procedures used for related trifluoroethanol derivatives (e.g., reacting substituted benzaldehydes with trifluoroethylating agents under Lewis acid catalysis) . Post-synthesis, reduction or hydroxylation steps yield the target alcohol. Characterization via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry is critical to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed in research settings?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of structurally similar fluorinated alcohols (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol) . Spectroscopic techniques, including NMR (to analyze fluorine coupling patterns) and high-resolution mass spectrometry (HRMS), are used to validate molecular geometry and substituent positions .

Q. What safety precautions are necessary when handling this compound?

Based on safety data sheets (SDS) for analogous fluorinated compounds, this compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must use PPE (gloves, goggles), work in fume hoods, and adhere to protocols for hazardous waste disposal. Emergency response plans should include access to eyewash stations and antidotes .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during the synthesis of this compound?

Regioselectivity is complicated by the electron-withdrawing nature of fluorine, which can deactivate aromatic rings. Directed ortho-metalation or transient protective groups (e.g., silyl ethers) can guide fluorination to the desired position. Optimization of reaction conditions (e.g., temperature, catalyst-to-substrate ratios) is critical, as seen in Friedel-Crafts acylation protocols for fluorinated acetophenones . Competing side reactions, such as over-fluorination, require careful monitoring via TLC or in situ NMR .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies often stem from impurities or methodological variations. Cross-validation using orthogonal techniques is essential:

  • Purity: HPLC with UV detection or GC-MS to identify contaminants .
  • Thermal properties: Differential scanning calorimetry (DSC) to determine melting points under controlled conditions .
  • Solubility: Standardized solvent systems (e.g., DMSO:water gradients) for reproducibility . Peer-reviewed crystallographic data (e.g., unit cell parameters) can also resolve structural ambiguities .

Q. What role does this compound play in the development of fluorinated pharmaceuticals?

The trifluoromethyl and aryl-fluorine groups enhance metabolic stability and binding affinity in drug candidates. For example:

  • Kinase inhibitors: The fluorine substituents improve target selectivity by forming halogen bonds with ATP-binding pockets .
  • PET tracers: The ¹⁸F isotope can be introduced via late-stage radiofluorination, leveraging the compound’s aromatic reactivity for imaging applications . Recent studies highlight its utility as a precursor for fluorinated β-blockers and antipsychotics .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The trifluoromethyl group imposes steric hindrance, favoring nucleophilic attacks at the hydroxyl-bearing carbon. Electronic effects from the fluorine atoms polarize the C–O bond, increasing acidity (pKa ~12–14, comparable to other trifluoroethanols). This enhances its utility in Mitsunobu reactions or as a chiral auxiliary in asymmetric synthesis. Computational studies (DFT) are recommended to predict reaction pathways and transition states .

Methodological Considerations

  • Synthetic Optimization: Screen Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) to improve yields in Friedel-Crafts reactions .
  • Crystallization: Use slow evaporation from hexane/ethyl acetate mixtures to obtain single crystals for X-ray analysis .
  • Toxicity Mitigation: Replace hazardous solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., 2-MeTHF) in large-scale syntheses .

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